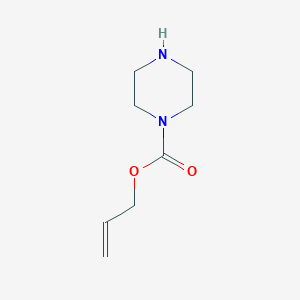

Piperazine-1-carboxylic acid allyl ester

描述

准备方法

Synthetic Routes and Reaction Conditions: Piperazine-1-carboxylic acid allyl ester can be synthesized through the esterification of piperazine-1-carboxylic acid with allyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the carboxylic acid and alcohol with a concentrated acid such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .

化学反应分析

Types of Reactions: Piperazine-1-carboxylic acid allyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield piperazine-1-carboxylic acid and allyl alcohol.

Nucleophilic Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts to enhance the reaction rate.

Major Products Formed:

Hydrolysis: Piperazine-1-carboxylic acid and allyl alcohol.

Nucleophilic Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

Piperazine-1-carboxylic acid allyl ester has several applications in scientific research:

作用机制

The mechanism of action of piperazine-1-carboxylic acid allyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release piperazine-1-carboxylic acid, which may interact with biological receptors or enzymes . The piperazine moiety is known to enhance the pharmacokinetic properties of compounds, including their solubility and bioavailability .

相似化合物的比较

Ethyl 1-piperazinecarboxylate: Similar in structure but with an ethyl group instead of an allyl group.

Methyl 1-piperazinecarboxylate: Another ester derivative with a methyl group.

Uniqueness: Piperazine-1-carboxylic acid allyl ester is unique due to the presence of the allyl group, which can undergo additional chemical transformations such as polymerization or cross-linking reactions . This makes it a versatile intermediate for various synthetic applications.

生物活性

Piperazine-1-carboxylic acid allyl ester, with the chemical formula CHNO and CAS number 55389-48-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

Piperazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This compound is primarily investigated for its roles in:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates potential effectiveness in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for inflammatory disease treatments.

The biological activity of this compound is largely attributed to its ability to interact with biological receptors and enzymes. The ester group can undergo hydrolysis to release piperazine-1-carboxylic acid, which may target various molecular pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Hydrolysis : The compound can be hydrolyzed into piperazine-1-carboxylic acid and allyl alcohol, which may possess their own biological activities.

- Nucleophilic Substitution : The ester group can be substituted by nucleophiles, leading to the formation of various piperazine derivatives with potentially enhanced biological activity.

Antimicrobial Activity

A study conducted by BenchChem highlights the antimicrobial potential of this compound against several bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its application in developing new antimicrobial agents .

Anticancer Activity

Research published in MDPI explored the anticancer properties of various piperazine derivatives, including this compound. The study reported that the compound demonstrated significant inhibition of tumor cell proliferation in vitro. Specifically, it showed promising results against breast cancer cell lines .

Anti-inflammatory Effects

In a separate investigation focusing on inflammation models, this compound was tested for its ability to reduce inflammatory markers. Results indicated that the compound could significantly lower levels of pro-inflammatory cytokines in RAW 264.7 macrophages activated by lipopolysaccharides (LPS), thereby suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability was reduced by 60%, indicating strong anticancer properties.

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing piperazine-1-carboxylic acid allyl ester?

The compound is typically synthesized via esterification of piperazine derivatives. A common method involves reacting piperazine-1-carboxylic acid with allyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), under anhydrous conditions . Alternatively, intermediates like 5-aryl-1,3,4-oxadiazol-2-thiones can be alkylated with allyl bromide or related reagents to introduce the allyl ester moiety . For example, reports yields of 69.6% for allyl ester derivatives using optimized esterification conditions, with HPLC purity >89% .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm structural integrity by identifying characteristic shifts (e.g., allyl protons at δ 4.5–5.5 ppm) .

- HPLC : Purity assessment (e.g., 89–98% purity for derivatives in ) and retention time analysis (5.8–6.6 minutes under specific conditions) .

- ESI-MS : Molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are essential during handling?

- Respiratory protection : Use NIOSH-approved P95 or EU-standard P1 filters for dust control .

- Skin/eye protection : Full-face shields and chemical-resistant gloves (e.g., nitrile) to prevent irritation (H315/H319 hazards) .

- Ventilation : Local exhaust systems to minimize aerosol formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve allyl ester yields?

Yields depend on esterification catalysts and solvent systems. demonstrates that allyl ester derivatives achieve 69.6% yield using ethanol as a solvent and sulfuric acid catalysis, but higher yields (e.g., 89.1% for ethyl esters) are achieved with polar aprotic solvents like acetonitrile . Temperature control (reflux vs. room temperature) and stoichiometric ratios of allyl halides to piperazine intermediates also play critical roles. For instance, excess allyl bromide (1.5 equivalents) improves conversion rates .

Q. How do structural modifications influence biological activity in piperazine-1-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies reveal that:

- Allyl ester substitution : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds (e.g., anxiolytic LQFM008 in ) .

- Phenyl/pyrazole substituents : Modulate receptor affinity. For example, 4-(1-phenyl-1H-pyrazol-5-yl) derivatives show anxiolytic effects via GABAergic pathways .

- tert-Butyl ester vs. allyl ester : The former offers steric protection during synthesis, while the latter facilitates selective deprotection for downstream functionalization .

Q. How can researchers resolve contradictions in reported yields or purity data?

Discrepancies often arise from:

- Reagent quality : Impure allyl halides or moisture-sensitive catalysts (e.g., H₂SO₄) reduce yields .

- Chromatographic methods : Silica gel vs. reverse-phase HPLC purification impacts purity (e.g., 76.3% vs. 89.1% yields in ) .

- Analytical thresholds : Lower detection limits in modern LC-MS systems may identify trace impurities not previously reported .

Q. What strategies stabilize this compound during storage?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .

- Desiccants : Use anhydrous calcium sulfate to mitigate hydrolysis of the ester group .

- Inert atmosphere : Argon or nitrogen blankets reduce oxidation of the allyl moiety .

Q. How is this compound utilized in targeted drug delivery systems?

The allyl ester serves as a prodrug linker, enabling:

属性

IUPAC Name |

prop-2-enyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGKZHBIXGYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615889 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-48-5 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。